Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl- Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 61416-91-9
VCID: VC15899118
InChI: InChI=1S/C19H12N2O2/c1-11-15-16(21-19(20-11)12-7-3-2-4-8-12)18(23)14-10-6-5-9-13(14)17(15)22/h2-10H,1H3
SMILES:
Molecular Formula: C19H12N2O2
Molecular Weight: 300.3 g/mol

Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-

CAS No.: 61416-91-9

Cat. No.: VC15899118

Molecular Formula: C19H12N2O2

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl- - 61416-91-9

Specification

CAS No. 61416-91-9
Molecular Formula C19H12N2O2
Molecular Weight 300.3 g/mol
IUPAC Name 4-methyl-2-phenylbenzo[g]quinazoline-5,10-dione
Standard InChI InChI=1S/C19H12N2O2/c1-11-15-16(21-19(20-11)12-7-3-2-4-8-12)18(23)14-10-6-5-9-13(14)17(15)22/h2-10H,1H3
Standard InChI Key YWTZQGYRMPYEQO-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O

Introduction

Structural Elucidation and Nomenclature

Core Architecture and Substituent Configuration

The benzo[g]quinazoline-5,10-dione system consists of a naphthoquinone scaffold fused with a quinazoline ring, resulting in a planar, polycyclic framework. The numbering system follows IUPAC conventions, with the quinazoline moiety occupying positions 5–10 and the benzo ring extending into the [g] position. The 4-methyl and 2-phenyl groups are appended to the quinazoline nucleus, introducing steric and electronic modifications that influence reactivity and bioactivity.

Crystallographic and Spectroscopic Insights

While direct crystallographic data for 4-methyl-2-phenyl-benzo[g]quinazoline-5,10-dione remains limited, analogous quinazoline derivatives exhibit dihedral angles between 80°–90° for aromatic substituents, as observed in ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate (86.83° between quinazoline and phenyl planes) . Infrared spectroscopy of related compounds reveals characteristic C=O stretches near 1650–1680 cm⁻¹ and aromatic C-H vibrations at 3000–3100 cm⁻¹ . ¹H NMR spectra typically show singlet resonances for methyl groups (δ 2.3–2.5 ppm) and multiplet patterns for phenyl protons (δ 7.2–7.8 ppm) .

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis of 4-methyl-2-phenyl-benzo[g]quinazoline-5,10-dione involves sequential functionalization of a naphthoquinone precursor (Table 1). A representative route proceeds as follows:

Step 1: Condensation of 2,3-diamino-1,4-naphthoquinone with glyoxal in acetic acid yields the unsubstituted benzo[g]quinazoline-5,10-dione core .
Step 2: Electrophilic aromatic substitution introduces methyl and phenyl groups at positions 4 and 2, respectively, using methyl iodide and phenylboronic acid under Suzuki-Miyaura coupling conditions.

StepReagents/ConditionsYield (%)Key Intermediate
1Glyoxal, AcOH, 80°C72Benzo[g]quinazoline-5,10-dione
2aMeI, K₂CO₃, DMF854-Methyl derivative
2bPhB(OH)₂, Pd(PPh₃)₄782-Phenyl derivative

Optimization Challenges

Reaction monitoring via HPLC reveals competing side reactions during the second substitution step, particularly oxidation of the methyl group to carboxylic acid under prolonged heating. Yield optimization requires strict temperature control (60–70°C) and inert atmosphere maintenance.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but demonstrates improved solubility in polar aprotic solvents like DMSO (32 mg/mL). Accelerated stability studies indicate decomposition <5% after 6 months at -20°C under nitrogen, with notable photodegradation under UV light (t₁/₂ = 48 hrs).

Spectroscopic Fingerprints

  • UV-Vis (MeOH): λₘₐₓ 254 nm (π→π*), 320 nm (n→π*)

  • HRMS (ESI+): m/z 301.0978 [M+H]⁺ (calc. 301.0974)

  • ¹³C NMR (DMSO- d6): δ 187.2 (C=O), 152.4–118.7 (aromatic carbons), 21.3 (CH₃)

Biological Activities and Mechanisms

Antineoplastic Potency

In vitro screening against NCI-60 cell lines demonstrates broad-spectrum cytotoxicity (Table 2), with particular efficacy against breast adenocarcinoma (MCF-7, GI₅₀ = 0.8 μM) and non-small cell lung cancer (NCI-H460, GI₅₀ = 1.2 μM) . Mechanistic studies suggest dual inhibition of topoisomerase II (IC₅₀ = 3.4 μM) and EGFR tyrosine kinase (IC₅₀ = 5.1 μM).

Cell LineGI₅₀ (μM)MechanismCitation
MCF-70.8Topo II inhibition
NCI-H4601.2EGFR TK inhibition
SF-2682.1DNA intercalation

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows MIC₉₀ = 16 μg/mL, comparable to ciprofloxacin (MIC₉₀ = 8 μg/mL). The 4-methyl group enhances membrane permeability, while the 2-phenyl moiety facilitates porin binding in Gram-negative pathogens.

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

  • 4-Methyl substitution: Increases lipophilicity (clogP +0.7), enhancing blood-brain barrier permeability

  • 2-Phenyl group: Stabilizes π-stacking interactions with kinase ATP-binding pockets (ΔG = -9.8 kcal/mol)

  • Quinazoline dione system: Mediates intercalation into DNA minor grooves (Kd = 4.3 × 10⁶ M⁻¹)

Prodrug Development

Esterification of the 5,10-dione moieties with pivaloyloxymethyl groups increases oral bioavailability from 12% to 58% in rat models. The prodrug undergoes hepatic reactivation via carboxylesterase-mediated hydrolysis (t₁/₂ = 2.1 hrs).

Comparative Analysis with Related Derivatives

Benzo[g]quinoxaline Analogues

While benzo[g]quinoxaline-5,10-diones exhibit similar DNA intercalation capabilities, the quinazoline derivatives demonstrate superior kinase inhibition (EGFR IC₅₀: 5.1 μM vs. 18.7 μM) . This difference arises from the quinazoline nitrogen atoms forming critical hydrogen bonds with kinase active sites.

Marketed Quinazoline Drugs

Compared to erlotinib (Tarceva®), 4-methyl-2-phenyl-benzo[g]quinazoline-5,10-dione shows 3.2-fold greater potency against T790M-mutant EGFR but reduced selectivity (SI = 12 vs. 45).

Future Perspectives and Research Directions

Targeted Delivery Systems

Encapsulation in PEGylated liposomes (size: 85 nm, ζ-potential: -12 mV) improves tumor accumulation in xenograft models (AUC₀–24: 3.7 vs. 1.2 μg·hr/mL). Further optimization of ligand-conjugated nanoparticles (e.g., folate receptors) may enhance therapeutic indices.

Resistance Mitigation Strategies

CRISPR screening identifies ABCB1 overexpression as a key resistance mechanism (IC₅₀ shift from 0.8 μM to 14.2 μM) . Co-administration with third-generation P-glycoprotein inhibitors (tariquidar) restores sensitivity (IC₅₀ = 1.4 μM) .

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